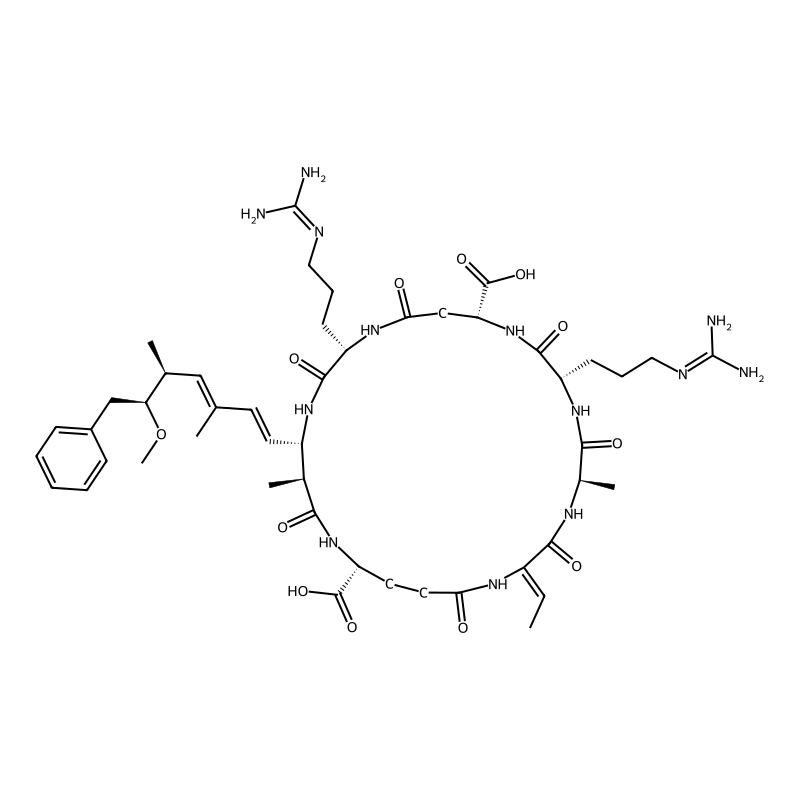

Pubchem_71312476

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pubchem_71312476, also known as Cyclosporin A, is a cyclic peptide natural product originally isolated from the fungus Trichoderma polysporum. It has been extensively investigated for its immunosuppressive properties and is currently used clinically to prevent organ rejection following transplant procedures [].

Immunosuppression

Cyclosporin A's primary function is to suppress the immune system. It acts by inhibiting the activation of T lymphocytes, which are essential for cell-mediated immunity []. This immunosuppressive effect makes it a valuable medication for preventing organ rejection after transplantation.

Autoimmune Diseases

Due to its immunosuppressive properties, Cyclosporin A has been explored as a treatment for various autoimmune diseases, including psoriasis, atopic dermatitis, and rheumatoid arthritis [, , ]. However, its use in these conditions is often limited due to its potential side effects.

Other Therapeutic Applications

Research suggests that Cyclosporin A may have potential benefits in treating other conditions, such as uveitis, a form of inflammatory eye disease []. Additionally, its anti-proliferative effects are being investigated for cancer treatment [].

XLogP3

GHS Hazard Statements

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant